molecular formula C16H16N4O4S B11086984 N-(1,3'-diacetyl-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

N-(1,3'-diacetyl-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

Cat. No.: B11086984
M. Wt: 360.4 g/mol
InChI Key: GBQQFYGFAGYPFV-UHFFFAOYSA-N
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Description

N-(1,3’-diacetyl-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide: is a complex heterocyclic compound with an intriguing structure. Let’s break it down:

    Indole: The core structure of this compound, indole, is a benzopyrrole containing a benzenoid nucleus. It’s an important heterocyclic system found in various natural compounds and synthetic drug molecules.

    Thiadiazole: The spiro-fused thiadiazole moiety adds uniqueness to this compound. Thiadiazoles are known for their diverse biological activities.

Chemical Reactions Analysis

The compound likely undergoes several reactions due to its functional groups. Here are some possibilities:

    Oxidation: Oxidative processes could modify the acetyl groups or the thiadiazole ring.

    Reduction: Reduction reactions might target the carbonyl groups or other functional moieties.

    Substitution: Nucleophilic substitution reactions could occur at various positions.

    Common Reagents: Reagents like strong acids, bases, and oxidizing agents may play a role.

    Major Products: These reactions could yield derivatives with altered pharmacological properties.

Scientific Research Applications

Researchers have explored the biological potential of indole derivatives extensively

    Antiviral: Indole derivatives have shown antiviral activity against influenza and other viruses.

    Anticancer: Their diverse biological activities include anticancer effects.

    Antioxidant: The indole scaffold may contribute to antioxidant properties.

    Antimicrobial: Indole derivatives exhibit antimicrobial activity.

Mechanism of Action

The exact mechanism of action for our compound remains elusive. it likely interacts with cellular targets, possibly affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, we can compare our compound’s structure and properties with other indole derivatives. Researchers often explore structural variations to optimize biological activity.

: Xue, W., et al. (2018). Future Journal of Pharmaceutical Sciences, 6, 121. Link

Properties

Molecular Formula

C16H16N4O4S

Molecular Weight

360.4 g/mol

IUPAC Name

N-(1',4-diacetyl-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide

InChI

InChI=1S/C16H16N4O4S/c1-8-5-6-13-12(7-8)16(14(24)19(13)10(3)22)20(11(4)23)18-15(25-16)17-9(2)21/h5-7H,1-4H3,(H,17,18,21)

InChI Key

GBQQFYGFAGYPFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)C(=O)C

Origin of Product

United States

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